molecular formula C9H8F2O B6263703 4-(2,2-difluorocyclopropyl)phenol CAS No. 52178-86-6

4-(2,2-difluorocyclopropyl)phenol

Cat. No.: B6263703
CAS No.: 52178-86-6
M. Wt: 170.2
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Description

4-(2,2-Difluorocyclopropyl)phenol is a fluorinated aromatic compound characterized by a cyclopropane ring substituted with two fluorine atoms at the 2,2-positions and a hydroxyl group at the para position of the benzene ring. Its molecular formula is C₉H₈F₂O, with a molecular weight of 170.16 g/mol. The compound is synthesized via Suzuki-Miyaura coupling between (4-(2,2-difluorocyclopropyl)phenyl)boronic acid pinacol ester and a precursor, followed by deprotection, yielding a 60% overall efficiency in a two-step process . This compound is primarily utilized in pharmaceutical research as a key intermediate for developing enzyme inhibitors, such as mevalonate kinase inhibitors, due to its ability to modulate steric and electronic properties in target molecules .

Properties

CAS No.

52178-86-6

Molecular Formula

C9H8F2O

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Preparation Methods

Mechanistic Basis of Difluorocarbene Reactivity

Difluorocarbene (:CF2:CF_2), a highly reactive intermediate, undergoes [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes. This reaction is thermodynamically favorable due to the release of ring strain in the cyclopropane product. The key challenge lies in generating :CF2:CF_2 under conditions compatible with phenolic substrates.

Reagent Systems and Optimization

TMSCF2_2Br (trimethylsilyl bromodifluoromethane) has emerged as a robust :CF2:CF_2 source due to its controlled decomposition in the presence of mild bases like KOH (6 equiv) in acetonitrile/water mixtures. For 4-vinylphenol, the reaction proceeds via:

4-vinylphenol+TMSCF2BrKOH, MeCN/H2O, 50°C4-(2,2-difluorocyclopropyl)phenol+byproducts\text{4-vinylphenol} + \text{TMSCF}2\text{Br} \xrightarrow{\text{KOH, MeCN/H}2\text{O, 50°C}} \text{this compound} + \text{byproducts}

Yields for analogous gem-difluorocyclopropanation reactions range from 60–85% , depending on the electronic nature of the alkene. Electron-rich alkenes (e.g., styrenes) react faster, while electron-deficient systems require elevated temperatures (80–100°C). Competing O-difluoromethylation of the phenol hydroxyl group is mitigated by using substoichiometric base and polar aprotic solvents.

Case Study: Scalability and Functional Group Tolerance

In a scaled-up protocol adapted from Hu et al., 4-vinylphenol (1.0 mol) reacted with TMSCF2_2Br (2.2 equiv) and KOH (6 equiv) in MeCN/H2_2O (3:1) at 50°C for 12 hours, yielding 72% of the target compound after vacuum distillation. Notably, ester and nitro groups on the aromatic ring remained intact under these conditions, demonstrating broad functional group tolerance.

Metal-Catalyzed Carbene Insertion into Difluoroalkenes

Intramolecular Carbenoid Cyclization

The JACS study by Boger et al. demonstrated that rhodium(II)-catalyzed decomposition of diazo compounds adjacent to difluoroalkenes enables intramolecular cyclopropanation. Applied to phenolic systems, this strategy requires synthesizing a diazo-precursor such as 4-diazo-2,2-difluorostyrylphenol (Figure 1).

Synthetic Route

  • Diazo Precursor Synthesis :

    • 4-Hydroxybenzaldehyde is converted to 4-(2,2-difluorovinyl)phenol via a Wittig reaction with CF2_2=CHPPh3+_3^+Br^-.

    • Diazotization using NaNO2_2/HBF4_4 yields the diazo intermediate.

  • Cyclopropanation :

    Diazo precursorRh2(OAc)4,CH2Cl2,rtThis compound\text{Diazo precursor} \xrightarrow{\text{Rh}_2(\text{OAc})_4, \text{CH}_2\text{Cl}_2, \text{rt}} \text{this compound}

    This method achieves 50–65% yields but requires stringent anhydrous conditions and inert atmosphere.

Comparative Analysis with Difluorocarbene Approach

ParameterDifluorocarbene RouteMetal-Catalyzed Route
Yield 60–85%50–65%
Reaction Time 12–24 h2–4 h
Functional Group Tolerance High (esters, halides)Moderate (sensitive to oxidizing groups)
Scalability Kilogram-scale feasibleLimited by diazo stability

Alternative Functionalization Strategies

Post-Cyclopropanation Phenolic Coupling

Pre-forming the 2,2-difluorocyclopropyl moiety followed by Suzuki-Miyaura coupling with 4-bromophenol represents a modular approach. For example, 2,2-difluorocyclopropylboronic acid couples with 4-bromophenol under Pd(PPh3_3)4_4 catalysis (Scheme 2):

4-BrC6H4OH+BF3C2H4B(OH)2Pd(PPh3)4,K2CO3This compound\text{4-BrC}6\text{H}4\text{OH} + \text{BF}3\text{C}2\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{this compound}

This method suffers from low yields (30–40% ) due to boronic acid instability and competing protodeboronation.

Photochemical Cyclopropanation

UV irradiation of 4-vinylphenol with difluorodiazoethane (CF2_2HCN2_2) generates :CF2:CF_2 in situ, enabling cyclopropanation without metal catalysts. While environmentally benign, this method lacks regiocontrol and produces polymeric byproducts.

Industrial-Scale Considerations and Challenges

Catalyst Recycling and Waste Management

Homogeneous catalysts like Rh2_2(OAc)4_4 are costly and difficult to recover, whereas TMSCF2_2Br-based systems generate stoichiometric amounts of Si-containing waste. Recent advances in flow chemistry have improved difluorocarbene utilization efficiency to >90%, reducing raw material costs.

Purification and Isolation

Vacuum distillation (30 mmHg, 225–260°C fraction) followed by recrystallization from ethanol/water mixtures (1:3) provides >99% purity, as validated in analogous difluorocyclopropane isolations .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorocyclopropyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

4-(2,2-Difluorocyclopropyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2-difluorocyclopropyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopropyl group can enhance the binding affinity and specificity of the compound to its target. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

4-(2,2-Dichlorocyclopropyl)phenol

  • Molecular Formula : C₉H₈Cl₂O
  • Molecular Weight : 203.07 g/mol
  • Key Differences: Chlorine atoms replace fluorine, increasing molecular weight by 32.91 g/mol. Chlorine’s larger atomic radius (0.79 Å vs. Applications: Used in agrochemicals and polymer stabilizers due to its higher lipophilicity (LogP = 3.05) compared to the difluoro analog .

2,4-Dichlorophenol

  • Molecular Formula : C₆H₄Cl₂O
  • Molecular Weight : 163.00 g/mol
  • Key Differences :
    • Lacks the cyclopropane ring, simplifying synthesis but reducing conformational rigidity.
    • Primarily employed as a disinfectant and precursor to herbicides, contrasting with the difluorocyclopropyl derivative’s role in enzyme inhibition .

Functional Group Derivatives

4-(2,2-Difluorocyclopropyl)benzoic Acid

  • Molecular Formula : C₁₀H₈F₂O₂
  • Molecular Weight : 198.17 g/mol
  • Key Differences: A carboxylic acid group replaces the phenol’s hydroxyl, increasing polarity (PSA = 37.30 Ų vs. 20.23 Ų for the phenol). Predicted boiling point: 308.7°C (vs. ~250°C for the phenol analog), making it suitable for high-temperature reactions .

4-(2,2-Dichlorocyclopropyl)phenol Acetate

  • Molecular Formula : C₁₁H₁₀Cl₂O₂
  • Molecular Weight : 245.10 g/mol
  • Key Differences: Acetylated hydroxyl group improves stability and reduces reactivity, favoring use in prodrug formulations. Higher density (1.35 g/cm³) compared to the parent phenol, likely due to increased molecular packing .

Substituent Position and Alkyl Chain Analogs

4-(2,2-Dimethylpropyl)phenol

  • Molecular Formula : C₁₁H₁₆O
  • Molecular Weight : 164.24 g/mol
  • Key Differences :
    • A branched alkyl chain replaces the difluorocyclopropyl group, drastically reducing halogen-related electronic effects.
    • Lower boiling point (250.9°C) and density (0.964 g/cm³) make it more volatile and less dense than fluorinated analogs .

Ethyl 2-(2,2-Difluorocyclopropyl)acetate

  • Molecular Formula : C₇H₁₀F₂O₂
  • Molecular Weight : 164.15 g/mol
  • Key Differences :
    • An ethyl ester and methylene spacer replace the aromatic system, enhancing flexibility for applications in liquid-phase synthesis .

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